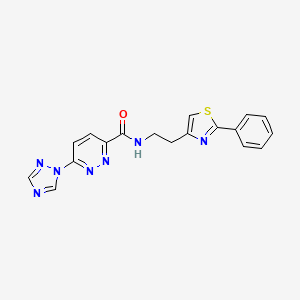

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.

BenchChem offers high-quality 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Compounds related to 1,2,4-oxadiazole and quinazoline have been studied for their potential antitumor activities. For instance, certain analogs containing the 1,2,4-oxadiazole ring demonstrated significant in vitro antitumor activity against various cell lines. A specific compound exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM, indicating its effectiveness in inhibiting cancer cell proliferation (Maftei et al., 2013).

Antimicrobial Activity

Synthesized compounds with a 1,2,4-oxadiazole-quinazoline structure have shown promising antimicrobial properties. Research on these compounds has revealed their effectiveness against a range of bacterial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as against fungal strains like Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).

Synthesis Techniques

The synthesis and characterization of quinazoline derivatives, including those related to the 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, have been explored. These methods can be used to create various derivatives with potential pharmacological applications. Efficient synthesis techniques using different catalysts and conditions have been developed for these compounds (Patil et al., 2008).

Herbicidal Activity

Some quinazoline derivatives have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), making them significant in herbicide discovery. Research in this area has led to the development of compounds with excellent potency against HPPD, demonstrating potential as effective herbicides (He et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2-nitrobenzaldehyde. The second intermediate is 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction starting from 3,4-dimethoxybenzaldehyde.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "thionyl chloride", "ammonium hydroxide", "3-aminobenzoic acid", "N,N'-dicyclohexylcarbodiimide", "7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-nitrochalcone", "b. Reduction of 2-nitrochalcone with sodium borohydride to form 2-aminochalcone", "c. Cyclization of 2-aminochalcone with phenylacetic acid in the presence of phosphorus pentoxide to form 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "a. Condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 3,4-dimethoxyphenylhydrazine", "b. Cyclization of 3,4-dimethoxyphenylhydrazine with thionyl chloride to form 3,4-dimethoxyphenyl-1,2,4-oxadiazole", "c. Coupling of 3,4-dimethoxyphenyl-1,2,4-oxadiazole with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide to form 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "Step 3: Coupling of intermediates to form final product", "a. Activation of carboxylic acid group in 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with acetic anhydride", "b. Coupling of activated 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione in the presence of N,N'-dicyclohexylcarbodiimide to form the final product" ] } | |

Numéro CAS |

1207050-05-2 |

Nom du produit |

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C27H24N4O5 |

Poids moléculaire |

484.512 |

Nom IUPAC |

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O5/c1-34-22-13-11-18(16-23(22)35-2)24-29-25(36-30-24)19-10-12-20-21(15-19)28-27(33)31(26(20)32)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |

Clé InChI |

QBBDBDRTZMRLMO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)

![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)

![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2800993.png)

![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)

![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)

![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)

![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)

![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)